[1,2]oxazolo[4,5-g][1,2]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
211-49-4 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H |
InChI Key |
VMAJEVWDMWEPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NO3)ON=C2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Oxazolo 4,5 G 1 2 Benzoxazole and Analogous Fused Systems
Strategies for Constructing the Oxazole (B20620) Ring
The formation of the 1,2-oxazole ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. mdpi.com Several classical and modern methods have been developed to achieve this, each with its own set of advantages and substrate scopes.
Classical Cyclization Protocols for 1,2-Oxazoles
The construction of the 1,2-oxazole ring can be broadly categorized into two primary pathways: the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov The former often involves α,β-unsaturated ketones or 1,3-diketones as the three-carbon source. nih.gov These traditional methods have been foundational in heterocyclic chemistry.
Another well-established method is the Robinson-Gabriel synthesis, which utilizes 2-acylaminoketones to form oxazoles. slideshare.net Similarly, the Fischer oxazole synthesis proceeds from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. slideshare.netwikipedia.org These methods, while historically significant, sometimes require harsh reaction conditions.
Bredereck and Related Reactions for Oxazole Derivatives
The Bredereck reaction offers a valuable method for synthesizing oxazole derivatives, typically by reacting α-haloketones with amides. ijpsonline.com This approach is noted for its efficiency and economic viability in producing 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com The Bredereck reaction and its variations have proven to be robust tools in the synthesis of a variety of oxazole-containing compounds. biu.ac.il
Cycloisomerization Reactions for Oxazole Formation
Cycloisomerization reactions have emerged as a powerful and versatile strategy for the synthesis of oxazoles. ijpsonline.com These reactions often involve the cyclization of readily available propargylic amides to yield polysubstituted oxazoles under mild conditions and with high efficiency. ijpsonline.comnih.gov For instance, silica (B1680970) gel-supported cycloisomerization of propargylic amides has been shown to produce 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields. nih.gov
Various catalysts, including those based on gold and zinc, have been employed to facilitate these transformations. organic-chemistry.orgacs.org For example, AuCl3 has been used to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org Similarly, Zn(OTf)2 has been utilized in the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to synthesize oxazoles containing a CF3-substituted alcohol unit. mdpi.com Metal-free approaches have also been developed, such as the PhI(OAc)2-promoted cyclization of N-propargylamides. rsc.org
Strategies for Constructing the Benzoxazole (B165842) Ring
The benzoxazole moiety is a prevalent structural motif in many biologically active compounds. rsc.org Its synthesis has been extensively studied, with a significant focus on methods starting from 2-aminophenols.
Condensation of 2-Aminophenols with Carbon Disulfide or Derivatives
A traditional and effective method for the synthesis of benzoxazole-2-thiols involves the condensation of 2-aminophenols with carbon disulfide. benthamdirect.comingentaconnect.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. benthamdirect.com The resulting benzoxazole-2-thiol can then be further functionalized. For example, it can be reacted with various amines to produce 2-aminobenzoxazoles. acs.org
Reactions of 2-Aminophenols with Aldehydes and Carboxylic Acids
The condensation of 2-aminophenols with aldehydes or carboxylic acids is a widely used and versatile method for the synthesis of 2-substituted benzoxazoles. rsc.orgresearchgate.net These reactions can be promoted by a variety of catalysts, including acid catalysts, metal catalysts, and nanocatalysts, under diverse reaction conditions. rsc.orgijpbs.com
For instance, samarium triflate has been employed as a reusable acid catalyst for the reaction of 2-aminophenols with aldehydes in an aqueous medium. organic-chemistry.org Lawesson's reagent has been used as a promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol (B121084). organic-chemistry.org Furthermore, a combination of a Brønsted acid and copper iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to afford 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org
Recent advancements have also focused on developing greener and more efficient protocols. These include the use of photocatalysts, organocatalysts, and various solid-supported catalysts to facilitate the synthesis of benzoxazole derivatives under milder conditions. rsc.org
Copper-Catalyzed Cyclization of Ortho-Haloanilides
A significant advancement in the synthesis of benzoxazoles involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. acs.orgnih.govorganic-chemistry.org This method provides a valuable alternative to traditional syntheses that typically start from 2-aminophenols. acs.orgnih.gov The reaction proceeds through an intramolecular C-O cross-coupling of an ortho-haloanilide, which is believed to follow a Cu(I)/Cu(III) catalytic cycle involving oxidative insertion and reductive elimination. acs.orgnih.govorganic-chemistry.org
This strategy utilizes readily available 2-haloanilines, which can be acylated to produce the necessary ortho-haloanilide substrates. acs.org The choice of halogen on the aniline (B41778) precursor affects the reaction rate, with the reactivity order being I > Br > Cl. acs.orgnih.govorganic-chemistry.org This trend suggests that the oxidative addition of the aryl halide to the copper catalyst is the rate-determining step. acs.orgnih.govorganic-chemistry.org
Various copper sources and ligands can be employed to facilitate this transformation. Optimal conditions have been identified using a combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand. acs.orgnih.govorganic-chemistry.org Other ligands like N,N'-dimethylethylenediamine have also been shown to accelerate the reaction. nih.govorganic-chemistry.org The versatility of this method has been demonstrated through its application in parallel synthesis to create libraries of benzoxazole and benzothiazole (B30560) derivatives with diverse substitutions. acs.orgnih.govorganic-chemistry.org Furthermore, heterogeneous catalysts, such as copper fluorapatite, have been developed, offering the advantage of easy recovery and reuse. thieme-connect.com
Table 1: Catalyst and Ligand Systems for Copper-Catalyzed Benzoxazole Synthesis
| Copper Source | Ligand | Key Features |
| CuI | 1,10-phenanthroline | Optimal conditions for cyclization of ortho-haloanilides. acs.orgnih.govorganic-chemistry.org |
| CuI | N,N'-dimethylethylenediamine | Provides ligand acceleration and stabilization. nih.govorganic-chemistry.org |
| Copper Fluorapatite | None (heterogeneous) | Reusable catalyst for intramolecular cyclization. thieme-connect.com |
| CuCl or Cu(OTf)₂ | Diamine ligands | Explored for synthesis from ortho-haloanilides. |
Methods for Fusing theacs.orgthieme-connect.comOxazole Ring onto a Benzoxazole Scaffold
The construction of the fused acs.orgthieme-connect.comoxazolo[4,5-g] acs.orgthieme-connect.combenzoxazole system requires the formation of an additional oxazole ring onto a pre-existing or concurrently formed benzoxazole core. This can be achieved through various annulation and regioselective strategies.
Annulation Strategies for Polycyclicacs.orgthieme-connect.comoxazolo[4,5-g] Systems
Drawing inspiration from the synthesis of analogous fused systems like acs.orgthieme-connect.comoxazolo[4,5-g]indoles, annulation strategies are key to building the desired polycyclic structure. nih.govresearchgate.netresearchgate.net The synthesis of acs.orgthieme-connect.comoxazolo[4,5-g]indoles has been successfully achieved, demonstrating the feasibility of constructing the acs.orgthieme-connect.comoxazole ring fused to another heterocyclic system. nih.govresearchgate.netresearchgate.net These methods often involve the reaction of a suitable precursor, such as a substituted indole (B1671886), with reagents that can form the oxazole ring in a fused fashion.
For instance, cascade reactions involving C-H activation and twofold annulation have been employed to create complex heteroaryl-tethered oxazoloisoquinolinones, showcasing a modular approach to building fused heterocyclic systems. rsc.org Similarly, electrophilically activated nitroalkanes have been used in double annulation reactions to construct acs.orgthieme-connect.combohrium.comtriazolo[4,3-a]quinolines fused with other heterocyclic rings like 1,3,4-oxadiazoles, highlighting the potential for cascade reactions in synthesizing complex polycycles. mdpi.comnih.gov
Regioselective Synthesis of Fused Heterocycles
Achieving the correct regiochemistry is paramount when constructing fused heterocyclic systems like acs.orgthieme-connect.comoxazolo[4,5-g] acs.orgthieme-connect.combenzoxazole. The specific arrangement of atoms in the target molecule dictates the synthetic approach. Regioselective syntheses often rely on the inherent reactivity of the starting materials and carefully controlled reaction conditions.
For example, the regioselective synthesis of 6-aryl-benzo[h] acs.orgthieme-connect.combohrium.com-triazolo[5,1-b]quinazoline-7,8-diones was accomplished through a three-component reaction with high regioselectivity. nih.gov In another instance, the reaction of o-acetaminophenols with Vilsmeier reagent led to the unexpected but regioselective formation of 2-formylpyrido[2,1-b]benzoxazoles. acs.org These examples underscore the importance of understanding reaction mechanisms to control the regiochemical outcome. The synthesis of various isomeric pyrazolyl-thiazoles also highlights the challenge and importance of regioselectivity in heterocyclic chemistry. nih.gov
Modern and Green Chemical Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient methodologies. Microwave-assisted synthesis and one-pot multicomponent reactions are at the forefront of these efforts, offering significant advantages over traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. thieme-connect.combohrium.comresearchgate.net In the context of benzoxazole synthesis, microwave-assisted methods have been successfully applied to the direct coupling of 2-aminophenol with various carboxylic acids under catalyst and solvent-free conditions. thieme-connect.com This approach is compatible with a range of functional groups on the carboxylic acid, including aliphatic, aromatic, and heteroaromatic moieties. thieme-connect.com
Furthermore, microwave assistance has been utilized in the one-pot synthesis of 2-substituted benzoxazoles from nitrophenols and carboxylic acids. researchgate.net This process involves an initial transfer hydrogenation to reduce the nitro group, followed by cyclization. researchgate.net The use of deep eutectic solvents as catalysts under microwave irradiation provides an environmentally friendly route to benzoxazoles from 2-aminophenols and benzaldehydes. bohrium.com Another green approach involves the use of hydrogen peroxide as a safe and inexpensive oxidant for the cyclodesulfurization step in the synthesis of benzoxazoles under microwave conditions. tandfonline.com
Table 2: Examples of Microwave-Assisted Benzoxazole Synthesis
| Starting Materials | Catalyst/Reagent | Key Advantage |
| 2-Aminophenol, Carboxylic Acids | None (catalyst and solvent-free) | Direct coupling, good yields for various acids. thieme-connect.com |
| Nitrophenol, Carboxylic Acids | Pd/C, Propylphosphonic anhydride (B1165640) (T3P) | One-pot synthesis with initial nitro reduction. researchgate.net |
| 2-Aminophenols, Benzaldehydes | Deep Eutectic Solvent (DES) | Environmentally benign, recyclable catalyst. bohrium.com |
| o-Substituted anilines, Isothiocyanates | Hydrogen Peroxide | Metal- and base-free cyclodesulfurization. tandfonline.com |
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. acs.orgacs.orgsci-hub.se A notable example is the one-pot, three-component synthesis of benzoxazole derivatives from catechols, ammonium (B1175870) acetate (B1210297) (as a nitrogen source), and aldehydes. acs.orgacs.orgsci-hub.se This reaction, catalyzed by an Fe(III)-salen complex, is praised for its high yields, use of a green solvent (ethanol), and operational simplicity. acs.orgacs.orgsci-hub.se
Another efficient one-pot procedure involves the domino acylation and annulation of 2-bromoanilines with acyl chlorides under microwave conditions, catalyzed by copper(I) iodide and 1,10-phenanthroline. organic-chemistry.org This method provides a direct route to benzoxazoles from readily available starting materials. The synthesis of benzoxazole derivatives has also been achieved through a one-pot, two-component reaction of o-aminophenol and various aldehydes using zinc sulfide (B99878) (ZnS) nanoparticles as an effective and reusable catalyst. ajgreenchem.com
Catalytic Approaches
The formation of the oxazole ring, a key step in constructing fused systems, is often facilitated by the use of catalysts that can activate substrates and promote cyclization under milder conditions than traditional methods. Lewis acids and transition metal catalysts have proven particularly effective in this regard.
Samarium(III) triflate (Sm(OTf)₃) is a water-tolerant Lewis acid catalyst that has been effectively used in the synthesis of benzoxazoles and other heterocyclic compounds. researchgate.netorganic-chemistry.org Its ability to function in aqueous media makes it an attractive option for green chemistry applications. researchgate.net Gorepatil et al. demonstrated a simple and efficient method for the synthesis of benzoxazoles from o-aminophenols and aldehydes using a catalytic amount of samarium triflate in an aqueous ethanol (B145695) medium. researchgate.netorganic-chemistry.org This method offers good to excellent yields and is characterized by mild reaction conditions and the reusability of the catalyst. researchgate.net The reaction is believed to proceed through the Lewis acid-catalyzed condensation of the aminophenol and aldehyde, followed by cyclization and dehydration to form the benzoxazole ring. Although not specifically applied to a double cyclization to form a fused bis-oxazole, this methodology's effectiveness in forming the initial benzoxazole ring suggests its potential for extension to more complex systems.
A study on the synthesis of 1,2,4,5-tetrasubstituted imidazoles also highlights the utility of samarium triflate as an efficient and reusable catalyst in a greener solvent media, further demonstrating its versatility in heterocyclic synthesis. researchgate.net
Table 1: Samarium Triflate Catalyzed Synthesis of Benzoxazoles
| Entry | o-Aminophenol | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminophenol | Benzaldehyde | 10 | EtOH/H₂O (1:1) | 60 | 2 | 92 |
| 2 | 2-Amino-4-chlorophenol | 4-Chlorobenzaldehyde | 10 | EtOH/H₂O (1:1) | 60 | 2.5 | 94 |
| 3 | 2-Amino-4-methylphenol | 4-Methylbenzaldehyde | 10 | EtOH/H₂O (1:1) | 60 | 3 | 88 |
| 4 | 2-Aminophenol | 4-Nitrobenzaldehyde | 10 | EtOH/H₂O (1:1) | 60 | 2 | 96 |
Data sourced from analogous benzoxazole syntheses.
Copper Nanoparticles
Copper nanoparticles (CuNPs) have emerged as versatile and cost-effective catalysts in a variety of organic transformations, including the synthesis of N-heterocycles. researchgate.net Their high surface-area-to-volume ratio often leads to enhanced catalytic activity compared to bulk copper. Copper-catalyzed reactions, in general, are favored due to the low cost, low toxicity, and natural abundance of copper. nih.gov
In the context of oxazole synthesis, copper catalysts have been employed for oxidative cyclization reactions. For instance, copper(I) oxide nanoparticles have been used in ligand-free conditions for the synthesis of 2-arylbenzoxazoles. researchgate.net These reactions typically involve the in-situ formation of a Schiff base from an o-aminophenol and an aldehyde, followed by a copper-catalyzed oxidative C-H functionalization to close the oxazole ring. The use of copper nanoparticles supported on materials like activated carbon has also been reported for C-N bond formation, a key step in many heterocycle syntheses. researchgate.net While direct application to the synthesis of angularly fused bis-oxazoles is not reported, the utility of CuNPs in forming the benzoxazole core suggests their potential in sequential or tandem reactions to build more complex fused systems.
Table 2: Copper-Catalyzed Synthesis of Fused Oxazole Derivatives
| Entry | Reactant 1 | Reactant 2 | Catalyst | Oxidant/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminophenol | Benzaldehyde | CuNPs (10 mol%) | K₂CO₃ | MeOH | Reflux | High |
| 2 | 3-(Benzylamino)-2H-chromen-2-one | - | CuCl₂ (20 mol%) | TBHP | CH₃CN | RT | 85 |
| 3 | N-(2-Iodophenyl)benzamide | - | CuI (10 mol%) / 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ | Dioxane | 110 | 85 |
Data represents analogous syntheses of benzoxazoles and fused oxazoles.
Zinc Triflate
Zinc triflate (Zn(OTf)₂), another versatile Lewis acid catalyst, has been effectively used in the synthesis of benzoxazole derivatives. nih.gov It is known to catalyze the one-pot condensation of 2-aminophenols with substituted aldehydes to afford 2-substituted benzoxazoles in good yields. nih.govacs.org The reactions are typically carried out in ethanol at reflux temperature. nih.gov The role of zinc triflate is to activate the aldehyde carbonyl group, facilitating the nucleophilic attack by the amino group of the 2-aminophenol, leading to the formation of a Schiff base intermediate which then undergoes cyclization.
Furthermore, zinc triflate has demonstrated its utility in tandem reactions, such as the cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to produce oxazole derivatives, where it acts as both a π-acid and a σ-acid catalyst. researchgate.net This capacity for mediating tandem reactions makes it a promising candidate for developing a one-pot synthesis of rsc.orgnih.govoxazolo[4,5-g] rsc.orgnih.govbenzoxazole from a suitably substituted precursor.
Table 3: Zinc Triflate Catalyzed Synthesis of Benzoxazole Derivatives
| Entry | 2-Aminophenol | Aldehyde | Catalyst Loading (mol%) | Solvent | Condition | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminophenol | Benzaldehyde | 10 | Ethanol | Reflux | 5 | 92 |
| 2 | 2-Aminophenol | 4-Chlorobenzaldehyde | 10 | Ethanol | Reflux | 5 | 90 |
| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | 10 | Ethanol | Reflux | 5 | 88 |
| 4 | 2-Aminophenol | 2-Naphthaldehyde | 10 | Ethanol | Reflux | 5 | 85 |
Data sourced from Ramineni et al. (2013). nih.gov
Solvent-Free and Environmentally Conscious Methods
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, leading to the development of solvent-free and environmentally benign synthetic methods. These approaches aim to reduce waste, avoid the use of toxic solvents, and improve energy efficiency.
Solvent-free reaction conditions have been successfully applied to the synthesis of benzoxazoles. For instance, the condensation of o-aminophenol with aldehydes can be carried out under solvent-free conditions at elevated temperatures, often with the aid of a recyclable catalyst. rsc.orgacs.org One such example involves the use of a reusable Brønsted acidic ionic liquid gel as a catalyst for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde at 130 °C under solvent-free conditions, affording the product in high yield. rsc.orgacs.org The catalyst could be easily recovered and reused multiple times without a significant loss in activity. rsc.org
Another environmentally conscious approach involves the use of ultrasound irradiation in solvent-free conditions. A green method for the synthesis of benzoxazoles and benzothiazoles has been developed using an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles as a catalyst under solvent-free sonication. nih.gov This method provides moderate to good yields in a short reaction time. nih.gov
The use of water as a green solvent is another important strategy. As mentioned earlier, samarium triflate has been shown to be an effective catalyst in aqueous ethanol, providing an environmentally friendlier alternative to traditional organic solvents. researchgate.netorganic-chemistry.org These green methodologies, while demonstrated for simpler benzoxazole systems, lay the groundwork for developing more sustainable synthetic routes towards complex fused structures like rsc.orgnih.govoxazolo[4,5-g] rsc.orgnih.govbenzoxazole.
Table 4: Environmentally Conscious Synthesis of Benzoxazoles
| Entry | Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel (1 mol%) | Solvent-free | 130 | 5 h | 95 |
| 2 | 2-Aminophenol, Benzaldehyde | LAIL@MNP (4.0 mg), Ultrasound | Solvent-free | 70 | 30 min | 82 (conversion) |
| 3 | 2-Aminophenol, Benzaldehyde | Samarium triflate (10 mol%) | EtOH/H₂O (1:1) | 60 | 2 h | 92 |
Data represents analogous syntheses of benzoxazoles.
Mechanistic Investigations and Reaction Pathways in the Chemistry Of 1 2 Oxazolo 4,5 G 1 2 Benzoxazole
Reaction Mechanism Elucidation in Fused Heterocycle Formation
The synthesis of fused heterocyclic systems like nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole (B165842) likely involves a series of intricate steps. While direct mechanistic elucidation for this specific compound is sparse, the formation of the benzoxazole core, a key component, has been a subject of extensive research. The traditional and most common method for benzoxazole synthesis involves the condensation of 2-aminophenols with various carbonyl compounds under different reaction conditions. organic-chemistry.org
One proposed mechanism for the formation of 2-substituted benzoxazoles involves the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. nih.gov This cascade reaction begins with the activation of a tertiary amide by Tf₂O, forming a highly reactive amidinium salt intermediate. The amino group of a 2-aminophenol (B121084) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and subsequent elimination to yield the benzoxazole ring. nih.gov
Another well-studied approach is the cyclization of 2-aminophenols with β-diketones, a reaction catalyzed by a combination of a Brønsted acid and copper iodide (CuI). organic-chemistry.org Mechanistic investigations suggest the formation of an intermediate which then undergoes cyclization facilitated by the copper catalyst. organic-chemistry.org The versatility of these methods allows for the incorporation of various substituents on the benzoxazole ring, a feature that would be critical in the synthesis of more complex structures like nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole.
A plausible pathway for the formation of the fused nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole system could involve a multi-step synthesis, potentially starting with a substituted benzene (B151609) derivative that can undergo sequential cyclization reactions to form the two oxazole (B20620) rings. The specific reagents and intermediates would depend on the chosen synthetic strategy.
Table 1: Proposed Intermediates in Benzoxazole Formation
| Starting Materials | Catalyst/Reagent | Proposed Intermediate | Final Product |
| Tertiary Amide, 2-Aminophenol | Triflic Anhydride, 2-Fluoropyridine | Amidinium Salt | 2-Substituted Benzoxazole |
| 2-Aminophenol, β-Diketone | Brønsted Acid, Copper Iodide | Coordinated Enamine | 2-Substituted Benzoxazole |
Oxidative Coupling and Cyclization Mechanisms (e.g., Copper-Mediated Pathways)
Oxidative coupling and cyclization reactions represent a powerful strategy for the synthesis of fused heterocyclic systems. These reactions often utilize transition metal catalysts, with copper-mediated pathways being particularly prevalent. nih.gov While direct evidence for the application of these methods to nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole is limited, the synthesis of other fused heterocycles provides valuable mechanistic insights.
For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved through a copper-catalyzed dual oxidation process. nih.gov This reaction involves the oxidative decarboxylation of arylacetic acids and the oxidative functionalization of an imine C-H bond. nih.gov A similar strategy could be envisioned for the construction of the nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole skeleton, where appropriately substituted precursors undergo copper-catalyzed oxidative cyclization.
Iron-catalyzed oxidative coupling/cyclization has also been reported for the synthesis of benzoxazoles from phenol (B47542) derivatives and benzoyl aldehyde oximes. researchgate.net Mechanistic investigations into the formation of other fused systems, such as benzo nih.govbeilstein-journals.orgthiazolo[2,3-c] nih.govorganic-chemistry.orgnih.govtriazoles, suggest that the oxidative cyclization can proceed through an ionic pathway involving a disulfide intermediate. nih.gov The presence of an acid was found to significantly accelerate the conversion of this intermediate to the final tricyclic product. nih.gov
Catalyst-free intramolecular oxidative cyclization has also been demonstrated for the synthesis of 2,5-disubstituted oxazoles from N-allylbenzamides, highlighting the diverse approaches available for forming the oxazole ring. nih.gov
Table 2: Examples of Oxidative Cyclization in Heterocycle Synthesis
| Heterocyclic System | Reaction Type | Catalyst | Key Mechanistic Step |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | Dual Oxidation | Copper | Oxidative decarboxylation and C-H functionalization nih.gov |
| Benzoxazoles | Oxidative Coupling/Cyclization | Iron(III) | Formation from phenol derivatives researchgate.net |
| Benzo nih.govbeilstein-journals.orgthiazolo[2,3-c] nih.govorganic-chemistry.orgnih.govtriazoles | Oxidative Cyclization | - (via disulfide intermediate) | Ionic pathway accelerated by acid nih.gov |
| 2,5-Disubstituted Oxazoles | Intramolecular Oxidative Cyclization | Catalyst-free | Direct formation from N-allylbenzamides nih.gov |
Electrophilic and Nucleophilic Substitution Reactions in the Fused System
The reactivity of the nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole system towards electrophilic and nucleophilic substitution is expected to be dictated by the electron distribution within the fused rings. The presence of both electron-donating oxygen atoms and electron-withdrawing nitrogen atoms in the oxazole rings creates a complex electronic landscape.
Nucleophilic Substitution:
Studies on related heterocyclic systems provide insights into potential nucleophilic substitution pathways. For example, a variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, have been shown to react with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles under microwave conditions to yield substituted 1H-indazolones. nih.gov This suggests that the nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole core could be susceptible to nucleophilic attack at specific positions, leading to functionalized derivatives.
Furthermore, the synthesis of isoxazolo[4,5-b]pyridines has been achieved through an intramolecular nucleophilic substitution of a nitro group, highlighting the feasibility of such reactions in the formation of fused oxazole systems. beilstein-journals.orgbeilstein-journals.org The efficiency of this key step was enhanced by the presence of an electron-withdrawing group on the pyridine (B92270) ring. beilstein-journals.org
Electrophilic Substitution:
C-H Functionalization Strategies and Their Mechanisms
Direct C-H functionalization has emerged as a highly efficient and atom-economical tool for the modification of heterocyclic compounds. While specific C-H functionalization strategies for nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole have not been explicitly reported, research on analogous structures offers a glimpse into the potential methodologies.
The direct functionalization of the C-H bond at the C2 position of the benzoxazole core is a well-established strategy. nih.gov This approach allows for the introduction of a wide array of functional groups without the need for pre-functionalized substrates, offering a significant advantage in terms of synthetic efficiency.
A novel synthetic protocol for the preparation of benzo nih.govbeilstein-journals.orgthiazolo[2,3-c] nih.govorganic-chemistry.orgnih.govtriazoles involves a C-H bond functionalization of a disulfide intermediate. mdpi.com The proposed mechanism involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by an intramolecular ring closure enabled by C-H functionalization to form the tricyclic system. mdpi.com This type of strategy could potentially be adapted for the synthesis or modification of the nih.govorganic-chemistry.orgoxazolo[4,5-g] nih.govorganic-chemistry.orgbenzoxazole scaffold.
The development of new heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govorganic-chemistry.orgbeilstein-journals.orgtriazole, and their subsequent functionalization further underscores the power of C-H activation and other modern synthetic methods. nih.govrsc.org The sulfone moiety in a synthesized thiazolo-triazole derivative proved to be a versatile reactive handle for various transformations, including metal-catalyzed couplings and radical-based alkylations. nih.gov
Derivatization and Functionalization Strategies For 1 2 Oxazolo 4,5 G 1 2 Benzoxazole Scaffolds
Introduction of Substituents on the Aromatic and Heterocyclic Rings
The introduction of various substituents onto the aromatic and heterocyclic rings of the researchgate.netnih.govoxazolo[4,5-g] researchgate.netnih.govbenzoxazole (B165842) core is a primary strategy to modulate its properties. This can be achieved through a variety of synthetic methods, targeting specific positions on the scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing aryl and heteroaryl groups. researchgate.net For instance, the arylation of benzoxazoles at the 2-position can be accomplished using aryl bromides in the presence of a palladium acetate (B1210297)/NiXantphos catalyst. researchgate.net Similarly, direct C-H bond functionalization offers a streamlined approach to append substituents without the need for pre-functionalized starting materials. researchgate.net This has been demonstrated in the synthesis of oxazolo[5',4':4,5]pyrano[2,3-b]pyridines, where both the construction of the tricyclic scaffold and subsequent C-2 arylation were achieved via palladium-catalyzed C-H activation. researchgate.net
The nature of the substituents can significantly impact the compound's properties. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, influencing its reactivity and photophysical characteristics. researchgate.netresearchgate.net For example, the presence of electron-withdrawing and electron-releasing groups at different positions can enhance the antiproliferative and antimicrobial effects of benzoxazole derivatives. researchgate.net
Table 1: Examples of Substituents and their Effects
| Substituent/Modification | Position | Method | Observed Effect | Reference |
| Aryl groups | 2-position of benzoxazole | Palladium-catalyzed direct arylation | Potential for new COX-2 inhibitors | researchgate.net |
| (Hetero)aryl iodides | C-2 position of oxazole (B20620) | Palladium-catalyzed C-H functionalization | Access to diverse polyheterocyclic compounds | researchgate.net |
| Chlorine atom | Pyridine (B92270) moiety | Preserved during C-H functionalization | Offers site for late-stage modification | researchgate.net |
| Phenyl group | 2-position of oxazolo[4,5-b]pyridine (B1248351) | Heating with benzoic acid in PPA | Formation of 2-phenyl derivative | clockss.org |
| 4-N,N-diethylaminophenyl | 2-position of oxazolo[4,5-b]pyridine | Heating with N,N-diethylaminobenzoic acid in PPA | Strong charge transfer character in fluorescence | researchgate.net |
Post-Synthetic Modification Reactions and Combinatorial Approaches
Post-synthetic modification allows for the diversification of a core scaffold that has already been assembled. This approach is particularly valuable in combinatorial chemistry, where large libraries of related compounds can be generated for high-throughput screening. nih.gov
One common strategy involves the use of functional handles that are incorporated into the initial scaffold and can be subsequently modified. For example, a chlorine atom on a pyridine ring can be preserved during the initial synthesis and later serve as a site for nucleophilic substitution. researchgate.net Similarly, the presence of a bromo substituent allows for further functionalization through cross-coupling reactions. researchgate.net
Combinatorial biosynthesis is another powerful approach, where genetic engineering and precursor feeding are used to generate novel derivatives of natural products. nih.gov This has been successfully applied to the production of new caboxamycin derivatives, which are benzoxazole-containing compounds. nih.gov By expressing genes from different biosynthetic pathways or feeding modified precursors to mutant strains, a variety of new analogs can be created. nih.gov
Late-stage functionalization of carboxylic acid-containing APIs has been demonstrated through a one-pot oxadiazole synthesis-arylation strategy, highlighting the potential for modifying complex molecules. nih.gov
Strategies Involving Linkers and Hybrid Structures (e.g., Triazole Linkages)
Connecting the researchgate.netnih.govoxazolo[4,5-g] researchgate.netnih.govbenzoxazole scaffold to other pharmacophores or functional units via linkers can lead to hybrid molecules with novel or enhanced properties. The 1,2,3-triazole ring, often formed through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a popular linker due to its stability, ease of synthesis, and ability to engage in hydrogen bonding. nih.gov
The molecular hybridization approach has been used to design and synthesize novel 1,2,3-triazole-linked benzoxazole derivatives. nih.gov These hybrids combine the structural features of both the benzoxazole and triazole moieties, which can lead to synergistic effects. For example, novel hybrids of 1,2,3-triazole and benzoxazole have been investigated as inhibitors of the DprE1 enzyme, a crucial target in Mycobacterium tuberculosis. nih.gov
Other strategies for creating hybrid structures include linking the benzoxazole core to other heterocyclic systems like benzothiazoles or pyrazoles. nih.govresearchgate.net For instance, novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov
Table 2: Examples of Linker and Hybrid Strategies
| Scaffold 1 | Linker | Scaffold 2 | Resulting Hybrid | Application/Property | Reference |
| Benzoxazole | 1,2,3-Triazole | Phenacyl/acetoacetanilide | 1,2,3-Triazole-linked benzoxazole derivatives | Anti-tubercular activity, DprE1 inhibition | nih.gov |
| Benzoxazole/Benzothiazole (B30560) | Thioacetamide | 1,2,4-Triazole | N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide | p38α MAP kinase inhibition, anti-inflammatory | nih.gov |
| Benzoxazole | - | Pyrazole (B372694) | Benzoxazole-linked pyrazole hybrids | Antiproliferative agents targeting VEGFR-2 | researchgate.net |
| Benzoxazole | Thioether | 1,2,4-Triazine | 2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazole | Synthesis of new heterocyclic systems | sapub.org |
Structure-Property Relationship Studies in Derivatizedresearchgate.netnih.govoxazolo[4,5-g]researchgate.netnih.govbenzoxazoles
Understanding the relationship between the structure of a molecule and its properties is a cornerstone of medicinal chemistry and materials science. For derivatized researchgate.netnih.govoxazolo[4,5-g] researchgate.netnih.govbenzoxazoles, these studies aim to elucidate how specific structural modifications influence their biological activity, photophysical properties, and other characteristics.
In the context of biological activity, structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzoxazole ring can dramatically affect potency and selectivity. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, the replacement of a diaryl template with linear propyl chains led to a significant loss of potency as NPSR antagonists. nih.gov Furthermore, the introduction of a guanidine (B92328) derivative resulted in a compound with improved in vivo activity. nih.gov
The photophysical properties of these compounds are also highly dependent on their structure. The introduction of electron-donating and electron-withdrawing groups can lead to a strong charge-transfer character in the excited state, resulting in large Stokes shifts and solvent-dependent fluorescence. researchgate.net For instance, the fluorescence behavior of a family of dyes based on the oxazolo[4,5-b]pyridine ring was found to be directly related to the electronic nature of the substituents. researchgate.net These studies are crucial for the development of new fluorescent probes and materials for optoelectronic applications. researchgate.net
Computational Chemistry and Theoretical Modeling Of 1 2 Oxazolo 4,5 G 1 2 Benzoxazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.
Studies on various benzoxazole (B165842) derivatives have successfully employed DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), to determine their structural and electronic properties. researchgate.net For instance, the calculated bond lengths and angles of benzoxazole derivatives have shown excellent agreement with experimental data obtained from X-ray crystallography. semanticscholar.org
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. semanticscholar.org For a series of biologically active benzoxazole derivatives, the calculated HOMO-LUMO energy gap was used to compare their relative reactivity. semanticscholar.org Theoretical calculations on benzoisoxazole derivatives have also utilized DFT to determine structural parameters, energetics, and spectroscopic characteristics in both gas phase and various solvents. researchgate.net
Global and local reactivity indices, derived from conceptual DFT, can further rationalize reaction pathways and predict the most reactive sites within a molecule. nih.gov These calculations are vital for understanding the underlying mechanisms of chemical reactions involving such heterocyclic systems.
Table 1: Representative DFT-Calculated Electronic Properties of Benzoxazole Derivatives
| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G | -5.67 | -1.58 | 4.09 |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G | -5.51 | -1.71 | 3.80 |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G* | -5.96 | -1.82 | 4.14 |
This data is derived from studies on related benzoxazole derivatives and is intended to be representative of the types of values obtained through DFT calculations. semanticscholar.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. These simulations are particularly valuable for understanding how a molecule like nih.govijpsnonline.comoxazolo[4,5-g] nih.govijpsnonline.combenzoxazole might interact with biological targets or other molecules in a solution.
MD simulations have been effectively used to study the interactions of benzoxazole derivatives with receptors, providing a more precise understanding of inhibitor-receptor binding than molecular docking alone. nih.gov For example, MD simulations can reveal the stability of a ligand-protein complex, the key amino acid residues involved in binding, and the role of solvent molecules. The stability of such complexes is often assessed by analyzing the root-mean-square deviation (RMSD) over the simulation period. nih.gov
Binding free energy calculations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method, can be performed on MD simulation trajectories to quantify the strength of ligand-receptor interactions and to decompose the binding energy into contributions from individual residues. nih.gov This level of detail is crucial for the rational design of more potent and selective molecules.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for benzoisoxazole derivatives have demonstrated a good correlation between calculated and experimental values. researchgate.net Scaled calculated vibrational frequencies often agree well with experimental IR data. researchgate.net Similarly, calculated proton and carbon NMR chemical shifts can show excellent agreement with experimental spectra, with high correlation coefficients (R² > 0.97). researchgate.net
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions, such as charge transfer within a molecule. researchgate.netmdpi.com The influence of different solvents on the spectroscopic properties can also be modeled, which is important for understanding the photophysical behavior of these compounds. mdpi.com The study of substituent effects on the spectroscopic properties of related heterocyclic systems like thiazolo[5,4-d]thiazole derivatives has shown that electron-donating and electron-withdrawing groups can cause significant shifts in absorption and emission peaks. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Benzoxazole Derivative
| Spectroscopic Technique | Experimental Value | Calculated Value |
| ¹H-NMR (ppm) | Signal A: 7.8 | Signal A: 7.7 |
| Signal B: 7.3 | Signal B: 7.2 | |
| ¹³C-NMR (ppm) | Signal C: 151.2 | Signal C: 150.8 |
| Signal D: 110.5 | Signal D: 110.1 | |
| IR (cm⁻¹) | C=N stretch: 1630 | C=N stretch: 1625 |
| C-O-C stretch: 1245 | C-O-C stretch: 1240 |
This table presents hypothetical yet realistic data based on findings for related compounds, illustrating the typical level of agreement between experimental and computed values. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Properties based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent analogues.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives to understand the structural requirements for their antifungal and anticancer activities. nih.govijpsnonline.comscribd.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
The predictive power of QSAR models is evaluated using statistical parameters such as the cross-validated correlation coefficient (q² or R²cv), the conventional correlation coefficient (r²), and the predictive correlation coefficient (R²pred). nih.govijpsnonline.com Robust QSAR models can significantly reduce the time and cost associated with the discovery of new therapeutic agents. wisdomlib.org
Table 3: Statistical Parameters of 3D-QSAR Models for Benzoxazole and Oxazolopyridine Derivatives
| Model | Target | q² (R²cv) | r² | r²pred |
| CoMFA | Antifungal Activity | 0.835 | 0.976 | 0.773 |
| CoMSIA | Antifungal Activity | 0.812 | 0.971 | 0.810 |
| CoMFA | Anticancer (HepG2) | 0.509 | - | 0.513 |
| CoMSIA | Anticancer (HepG2) | 0.711 | - | 0.620 |
This data is compiled from QSAR studies on related heterocyclic systems. nih.govijpsnonline.comscribd.com
Future Directions and Emerging Research Avenues For 1 2 Oxazolo 4,5 G 1 2 Benzoxazole Chemistry
Development of Highly Efficient and Selective Synthetic Methodologies
Key areas for development include:
One-Pot and Tandem Reactions: Designing multi-step sequences that occur in a single reaction vessel can significantly improve efficiency, reduce waste, and simplify purification. A potential approach could involve a sequential aminocarbonylation and acid-mediated ring closure to form the core structure. organic-chemistry.org
Advanced Catalysis: The use of novel catalysts, including metal nanoparticles (e.g., copper, silver, gold), can offer higher yields and milder reaction conditions. ijpbs.com Exploring heterogeneous catalysts is also crucial as they can be easily recovered and recycled, aligning with green chemistry principles. organic-chemistry.org
C-H Activation: Direct functionalization of the benzoxazole (B165842) core through C-H activation is a powerful, atom-economical strategy to introduce molecular diversity. nih.gov Developing C-H activation protocols specific to the nih.govpharmafeatures.comoxazolo[4,5-g] nih.govpharmafeatures.combenzoxazole scaffold would be a significant advancement.
Green Chemistry Approaches: Employing environmentally benign solvents like water or solvent-free conditions, often assisted by microwave or ultrasound irradiation, will be critical for sustainable synthesis. ijpbs.comnih.gov
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Oxidative Cyclization | Condensation of functionalized precursors (e.g., aminophenols and aldehydes) followed by an oxidative ring closure. | Access to a wide range of 2-substituted derivatives. | nih.gov |
| Metal-Catalyzed Cross-Coupling/Annulation | A cascade reaction involving a palladium or copper-catalyzed coupling followed by an intramolecular cyclization to form the fused ring system. | High efficiency, good functional group tolerance, and potential for one-pot procedures. | organic-chemistry.orgrsc.org |
| Triflic Anhydride (B1165640) (Tf₂O) Promoted Cyclization | Activation of an amide with Tf₂O to promote cyclization with a suitable precursor, a modern extension of the Robinson-Gabriel synthesis. | Mild conditions, suitable for substrates with sensitive functional groups. | nih.govdatapdf.com |
| Van Leusen Oxazole (B20620) Synthesis Adaptation | A [3+2] cycloaddition using a tosylmethyl isocyanide (TosMIC) derivative as a key reagent. | Versatile method for creating the oxazole ring, with potential for "green" adaptations using water as a solvent. | nih.govmdpi.com |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
Future research should leverage:
In situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their unique vibrational signatures. This is invaluable for determining reaction endpoints and understanding mechanisms. rsc.orgyoutube.com
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in the reaction mixture, helping to identify transient intermediates that are crucial for mechanistic elucidation. mdpi.com
UV/Vis Spectroscopy: This method can be used to monitor the formation and consumption of chromophoric species, which is particularly useful for tracking the progress of reactions involving conjugated systems or metal catalysts. nih.gov
Table 2: Application of In Situ Spectroscopy in Synthesis
| Technique | Information Gained | Impact on Synthesis | Reference |
|---|---|---|---|
| FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Precise determination of reaction kinetics and endpoints; optimization of temperature, pressure, and catalyst loading. | youtube.comrsc.org |
| NMR | Detailed structural elucidation of transient species and intermediates. | Unambiguous confirmation of reaction pathways and mechanisms. | mdpi.com |
| UV/Vis | Monitoring of chromophores and conjugated systems. | Kinetic analysis of reactions involving colored compounds or catalyst state changes. | nih.gov |
Machine Learning and Artificial Intelligence in Rational Design and Synthesis
Emerging research avenues in this domain include:
Rational Design of Functional Molecules: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on data from related heterocyclic compounds to predict the biological activity or material properties of new nih.govpharmafeatures.comoxazolo[4,5-g] nih.govpharmafeatures.combenzoxazole derivatives. nih.govresearchgate.net This allows for the in silico screening of virtual libraries before committing to laboratory synthesis.
Retrosynthesis Prediction: AI-powered platforms can analyze the complex structure of a target molecule and propose multiple viable synthetic pathways, breaking it down into simpler, commercially available starting materials. grace.comnih.gov This can uncover novel and more efficient routes that may not be obvious to a human chemist.
Reaction Optimization: Machine learning algorithms can analyze experimental data to build models that predict reaction outcomes (e.g., yield) based on parameters like temperature, solvent, and catalyst. This allows for the rapid optimization of reaction conditions with fewer experiments. preprints.orgnih.gov
Table 3: Role of AI and Machine Learning in Heterocyclic Chemistry
| Application Area | AI/ML Tool/Technique | Objective | Reference |
|---|---|---|---|
| Drug/Material Discovery | QSAR, Generative Models, Docking Simulations | Predict biological activity or material properties; design novel molecules with desired characteristics. | nih.govacs.orgiitbhu.ac.in |
| Synthesis Planning | Retrosynthesis Algorithms (e.g., Neural Networks) | Identify efficient and novel synthetic pathways from target molecule to starting materials. | pharmafeatures.comgrace.com |
| Process Optimization | Regression Models (e.g., Random Forest) | Predict reaction yields and regioselectivity to optimize conditions and reduce experimental effort. | preprints.orgnih.gov |
Exploration of Novel Chemical Transformations and Reactivity Pathways
Future research should focus on:
Site-Selective Functionalization: Investigating methods for selectively modifying specific positions on the heterocyclic core. This includes electrophilic and nucleophilic aromatic substitution, as well as modern C-H functionalization reactions, to install a variety of substituents and build molecular complexity. nih.gov
Cascade and Domino Reactions: Utilizing the inherent reactivity of the scaffold to trigger cascade transformations, where a single event initiates a series of subsequent bond-forming reactions. Such processes can rapidly generate complex polycyclic structures from simpler precursors. nih.gov
Photochemical and Electrochemical Transformations: Exploring non-traditional activation methods like light or electricity can open up reactivity pathways that are inaccessible under thermal conditions. These methods can enable unique cycloadditions, ring-opening reactions, or radical-based functionalizations. rsc.org
Ring System Modifications: Investigating reactions that alter the core structure itself, such as ring-opening reactions to generate novel linear scaffolds or ring-expansion/contraction sequences. The stability and reactivity of such fused systems are a subject of ongoing interest. acs.orgmsu.edu
| Transformation Type | Description | Potential Outcome | Reference |
|---|---|---|---|
| Site-Selective C-H Functionalization | Directly converting C-H bonds on the aromatic core to C-C, C-N, or C-O bonds using transition metal catalysis. | Rapid diversification of the core structure for structure-activity relationship studies. | nih.gov |
| Reductive Heterocyclization | A cascade reaction involving reduction followed by intramolecular cyclization. | A metal-free strategy to build or modify the fused benzoxazole core. | nih.gov |
| [n+m] Cycloadditions | Using parts of the heterocyclic system as a diene or dienophile in reactions like the Diels-Alder reaction. | Access to complex, three-dimensional polycyclic architectures. | msu.edumdpi.com |
| Fluorination Reactions | Introduction of fluorine atoms to modulate the electronic and metabolic properties of the molecule. | Creation of derivatives with enhanced biological activity or stability. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for [1,2]oxazolo[4,5-g][1,2]benzoxazole, and how do reaction conditions influence yield?
- Methodology : A standard approach involves condensation reactions of substituted precursors under controlled conditions. For example, triazole derivatives can react with benzaldehyde analogs in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux (4 hours) and solvent evaporation under reduced pressure . Modifications to substituents on the benzaldehyde moiety or the triazole precursor can alter reaction efficiency. Yield optimization requires careful pH control (via acid catalysts) and solvent selection to stabilize reactive intermediates.
- Key Considerations : Monitor regioselectivity during cyclization, as competing pathways may yield undesired isomers. Characterization via / NMR and mass spectrometry is critical for structural confirmation .
Q. How does the fused heterocyclic structure of this compound influence its stability and reactivity?
- Methodology : The aromaticity of the benzoxazole core contributes to thermal stability, while the oxazole ring introduces reactive sites for functionalization. Computational studies (e.g., density functional theory) can map electron density distributions to predict nucleophilic/electrophilic regions . Experimental validation includes halogenation or alkylation reactions at specific positions (e.g., C-5 or C-7) to assess substituent effects on stability .
- Key Considerations : Substituents like electron-withdrawing groups (e.g., halogens) enhance stability but may reduce solubility, requiring co-solvents for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data, such as immune stimulation vs. suppression?
- Methodology : Context-dependent bioactivity can arise from structural analogs. For instance, [1,2]oxazolo[4,5-g]indole derivatives exhibit antiproliferative effects by tubulin inhibition , while [1,2]oxazolo[4,5-d]pyrimidin-3-yl analogs modulate immune responses (e.g., splenocyte proliferation) via mitogen pathway interference . To reconcile discrepancies:
Compare substituent patterns (e.g., amino vs. aryl groups) using SAR tables.
Validate target engagement via competitive binding assays (e.g., EGFR or tubulin polymerization inhibition) .
- Key Considerations : Use orthogonal assays (e.g., in vitro kinase profiling vs. in vivo DTH models) to confirm mechanism specificity .
Q. How can computational methods predict binding affinities of [1,2]oxazolo[4,5-g]benzoxazole derivatives to EGFR?
- Methodology :
Pharmacophore Modeling : Align oxazolo-quinazoline scaffolds with gefitinib’s 4-anilinoquinazoline pharmacophore to identify critical H-bond donors/acceptors .
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability. Key metrics include RMSD (≤2 Å for stable complexes) and free energy calculations (MM-GBSA) .
Virtual Screening : Use Schrödinger Suite or AutoDock Vina to rank derivatives by docking scores (<-7 kcal/mol suggests high affinity) .
- Key Considerations : Cross-validate predictions with experimental IC values from kinase inhibition assays .
Q. What experimental designs optimize SAR studies for anticancer activity in tricyclic oxazolo derivatives?
- Methodology :
Core Modifications : Compare [1,2]oxazolo[4,5-g]indoles (tubulin inhibitors) with positional isomers like [1,2]oxazolo[5,4-e]isoindoles to assess scaffold dependency .
Substituent Libraries : Synthesize derivatives with varied substituents (e.g., 3,5-dimethoxybenzyl or ethoxycarbonyl) and test against NCI-60 cancer cell lines .
Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) vs. cytostatic effects (cell cycle arrest at G2/M) .
- Key Considerations : Prioritize compounds with >3-fold potency improvements over parent scaffolds and low toxicity in non-cancerous cell lines (e.g., HEK-293) .
Q. How do researchers address solubility challenges in in vivo studies of hydrophobic oxazolo derivatives?
- Methodology :
Prodrug Design : Introduce hydrolyzable groups (e.g., ester or carbamate) to enhance aqueous solubility. For example, 4,5,6,7-tetrahydro derivatives show improved solubility in water/DMSO mixtures .
Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to encapsulate hydrophobic cores. Characterize encapsulation efficiency via HPLC and dynamic light scattering .
In Vivo PK/PD : Monitor plasma concentration-time profiles (C, AUC) to correlate solubility enhancements with bioavailability .
- Key Considerations : Balance solubility improvements with metabolic stability; ester prodrugs may undergo premature hydrolysis in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
